molecular formula C21H22N4OS B15002707 1-benzyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-benzyl-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B15002707
M. Wt: 378.5 g/mol
InChI Key: QVPPTCHIZYUGTD-UHFFFAOYSA-N
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Description

1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the class of diazino-pyrimidines This compound is characterized by its unique structure, which includes a benzyl group, a phenylethyl group, and a sulfanylidene moiety

Preparation Methods

The synthesis of 1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of benzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with a thiourea derivative under acidic conditions to yield the desired diazino-pyrimidine scaffold. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets within cells. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE can be compared to other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 1-BENZYL-6-(2-PHENYLETHYL)-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

1-benzyl-6-(2-phenylethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one

InChI

InChI=1S/C21H22N4OS/c26-20-18-14-24(12-11-16-7-3-1-4-8-16)15-22-19(18)25(21(27)23-20)13-17-9-5-2-6-10-17/h1-10,22H,11-15H2,(H,23,26,27)

InChI Key

QVPPTCHIZYUGTD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCC3=CC=CC=C3)N(C(=S)NC2=O)CC4=CC=CC=C4

Origin of Product

United States

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